- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Cas no 1197-34-8 (Phenol, 3,5-diethyl-)
Phenol, 3,5-diethyl- structure
Product Name:Phenol, 3,5-diethyl-
Numéro CAS:1197-34-8
Le MF:C10H14O
Mégawatts:150.217563152313
MDL:MFCD12962572
CID:219811
PubChem ID:33660
Update Time:2025-06-26
Phenol, 3,5-diethyl- Propriétés chimiques et physiques
Nom et identifiant
-
- Phenol, 3,5-diethyl-
- 3,5-Diethylphenol
- EINECS 214-824-5
- SCHEMBL207718
- 1197-34-8
- Q27257280
- NS00023878
- UNII-3J020II895
- DTXSID80152551
- 3J020II895
- AMY31722
- MB12197
- DTXCID3075042
- G63598
-
- MDL: MFCD12962572
- Piscine à noyau: 1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3
- La clé Inchi: LPCJHUPMQKSPDC-UHFFFAOYSA-N
- Sourire: OC1C=C(CC)C=C(C=1)CC
Propriétés calculées
- Qualité précise: 150.10452
- Masse isotopique unique: 150.104465066g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 99.4
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 10
- Le xlogp3: 3.2
- Surface topologique des pôles: 20.2Ų
Propriétés expérimentales
- Dense: 0.9688 (estimate)
- Point de fusion: 76°C
- Point d'ébullition: 248°C
- Indice de réfraction: 1.5091 (estimate)
- Le PSA: 20.23
Phenol, 3,5-diethyl- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0999190-5g |
3,5-diethylphenol |
1197-34-8 | 95% | 5g |
$2200 | 2024-08-02 | |
| 1PlusChem | 1P000PXD-100mg |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 100mg |
$170.00 | 2023-12-26 | |
| 1PlusChem | 1P000PXD-250mg |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 250mg |
$288.00 | 2023-12-26 | |
| 1PlusChem | 1P000PXD-1g |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 1g |
$829.00 | 2023-12-26 | |
| A2B Chem LLC | AA32801-100mg |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 100mg |
$150.00 | 2024-04-20 | |
| A2B Chem LLC | AA32801-250mg |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 250mg |
$254.00 | 2024-04-20 | |
| A2B Chem LLC | AA32801-1g |
Phenol, 3,5-diethyl- |
1197-34-8 | 97% | 1g |
$708.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y0999190-5g |
3,5-diethylphenol |
1197-34-8 | 95% | 5g |
$2000 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0999190-5g |
3,5-diethylphenol |
1197-34-8 | 95% | 5g |
$2000 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1956124-100mg |
3,5-Diethylphenol |
1197-34-8 | 98% | 100mg |
¥1800.00 | 2024-08-09 |
Phenol, 3,5-diethyl- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Référence
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations, Biomass and Bioenergy, 2020, 134,
Phenol, 3,5-diethyl- Raw materials
Phenol, 3,5-diethyl- Preparation Products
- 2-Sec-Butylphenol (89-72-5)
- 2-Ethylphenol (90-00-6)
- 2,3-Dimethylanisole (2944-49-2)
- Guaiacol (90-05-1)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- (but-2-en-2-yl)benzene (2082-61-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Phenol, 3,5-diethyl- (1197-34-8)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 1,2,4-Triethylbenzene (877-44-1)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- o-Cymene (527-84-4)
- 2-methyl-6-propylphenol (3520-52-3)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
Phenol, 3,5-diethyl- Littérature connexe
-
1. 141. The action of aluminium chloride on some phenol homologuesG. Baddeley J. Chem. Soc. 1943 527
-
G. Baddeley J. Chem. Soc. 1944 330
-
3. CLV.—The oxidation of monohydric phenols with hydrogen peroxideGeorge Gerald Henderson,Robert Boyd J. Chem. Soc. Trans. 1910 97 1659
-
G. Baddeley J. Chem. Soc. 1943 273
-
5. CCXLIII.—Contributions to the chemistry of the terpenes. Part XII. Synthesis of a menthadiene from thymol, and of a diethylcyclohexadiene from phenolGeorge Gerald Henderson,Robert Boyd J. Chem. Soc. Trans. 1911 99 2159
1197-34-8 (Phenol, 3,5-diethyl-) Produits connexes
- 621-27-2(3-Propylphenol)
- 3228-03-3(5-Isopropyl-3-methylphenol)
- 13398-94-2(3-(2-Hydroxyethyl)phenol)
- 620-17-7(3-Ethylphenol)
- 123-07-9(4-Ethylphenol)
- 1124-39-6(4-Ethylcatechol)
- 101-53-1(4-Benzylphenol(4-Hydroxydiphenylmethane))
- 620-92-8(4,4'-Methylenediphenol)
- 22272-48-6(3-Benzylphenol)
- 698-71-5(3-Ethyl-5-methylphenol)
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